2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings The presence of hydroxyl groups on the pyrrolidine ring and an aldehyde group on the pyridine ring makes this compound highly reactive and versatile in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of hydroxyl groups. The pyridine ring is then constructed, and the aldehyde group is introduced through formylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction parameters and can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary alcohols, and various substituted pyridine derivatives .
Scientific Research Applications
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the pyrrolidine ring and hydroxyl groups, making it less reactive.
3,4-Dihydroxypyrrolidine: Lacks the pyridine ring and aldehyde group, limiting its applications.
Pyrrolidine-2-carbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of functional groups and ring structures, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(3,4-dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O3/c13-6-7-2-1-3-11-10(7)12-4-8(14)9(15)5-12/h1-3,6,8-9,14-15H,4-5H2 |
InChI Key |
DMBGCCAJHHDMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=C(C=CC=N2)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.